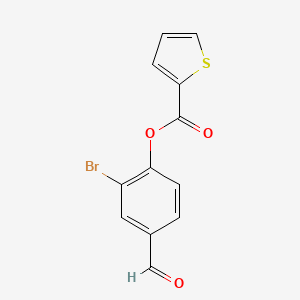![molecular formula C20H20O4 B5837022 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5837022.png)
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EGM-2, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. Additionally, this compound has been found to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to protect neurons from oxidative stress and neurotoxicity, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. Moreover, this compound has been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for the research on 4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one. One potential area of research is to investigate the efficacy of this compound in combination with other anticancer or anti-inflammatory agents. Another area of research is to elucidate the mechanism of action of this compound to identify potential targets for drug development. Moreover, the potential neuroprotective effects of this compound need to be further explored to determine its potential as a therapeutic agent for the treatment of neurodegenerative disorders.
Synthesemethoden
4-ethyl-7-[(3-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized by the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxybenzyl bromide in the presence of potassium carbonate and DMF (N,N-Dimethylformamide) as a solvent. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography using a suitable solvent system.
Eigenschaften
IUPAC Name |
4-ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(9-8-17(15)20)23-12-14-6-5-7-16(10-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCUXKQQQNWJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)


![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![4-{[4-(2-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5836986.png)







